molecular formula C12H12N2O6 B8448096 Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate

Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate

Cat. No. B8448096
M. Wt: 280.23 g/mol
InChI Key: BZQUKZLMXFXYDV-UHFFFAOYSA-N
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Patent
US08722901B2

Procedure details

A solution of Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate (step C product, 8.5 g) in POCl3 (55 ml) was refluxed for 6 hours. The reaction mixture was cooled, quenched with ice and neutralized with sodium carbonate. DCM was added to it and the organic and aqueous layers were separated. Organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to get dark brown residue. The residue was chromatographed on silica gel in 2:8 Ethyl acetate:Pet ether to get pale brown colored solid which was crystallized in chloroform/pet ether to yield 4.82 g (60%) of the title compound. 1HNMR (CDCl3, 300 MHz): δ 8.41 (d, 2H), 7.97 (d, 2H), 7.37 (s, 1H), 4.55 (q, 2H), 1.49 (t, 3H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:20])[CH2:11][NH:12][C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][CH:5]=1)([O-:3])=[O:2]>O=P(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[O:20][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:12][CH:11]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CNC(C(=O)OCC)=O)=O
Name
Quantity
55 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with ice and neutralized with sodium carbonate
ADDITION
Type
ADDITION
Details
DCM was added to it
CUSTOM
Type
CUSTOM
Details
the organic and aqueous layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get dark brown residue
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in 2:8 Ethyl acetate
CUSTOM
Type
CUSTOM
Details
Pet ether to get pale brown colored solid which
CUSTOM
Type
CUSTOM
Details
was crystallized in chloroform/pet ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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